N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 3,5-dimethylpyrazole moiety and at the 5-position with an isonicotinamide group. This structure combines aromatic nitrogen-rich systems, which are often associated with biological activity, particularly in kinase inhibition or antimicrobial applications. The pyrimidine-pyrazole scaffold may enhance binding to ATP pockets in enzymes, while the isonicotinamide group contributes to solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-10-7-11(2)21(20-10)15-17-8-13(9-18-15)19-14(22)12-3-5-16-6-4-12/h3-9H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPRJSWZGOURDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signaling.
Mode of Action
This compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity. This interaction can lead to changes in the cell’s behavior, such as alterations in cell adhesion and migration, which can influence various biological processes.
Biochemical Pathways
These include the activation of transforming growth factor-beta (TGF-β), a protein that regulates many aspects of cell growth, proliferation, differentiation, and apoptosis.
Pharmacokinetics
The pharmacokinetic properties of this compound are commensurate with inhaled dosing by nebulization. It has a long dissociation half-life of 7 hours and very high solubility in saline at pH 7 (>71 mg/mL), which suggests good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the αvβ6 integrin. By binding to this integrin, the compound could potentially influence various cellular processes, including cell adhesion, migration, and signaling.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability. .
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique combination of a pyrazole ring and a pyrimidine moiety, which contributes to its biological activity. The presence of the 3,5-dimethyl group on the pyrazole enhances its pharmacological properties, making it a candidate for various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C14H13N5O |
| Molecular Weight | 299.35 g/mol |
| CAS Number | 1421459-61-1 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer effects. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
- Mechanism of Action : The compound may exert its effects through the modulation of specific signaling pathways involved in cell division and apoptosis.
- Case Study : A study involving similar pyrazole-containing compounds showed significant inhibition of tumor growth in xenograft models, highlighting the potential for clinical applications in oncology .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. The structural characteristics allow it to interact with inflammatory pathways effectively.
- In vitro Studies : Research has shown that it can reduce cytokine production in activated immune cells, indicating its potential as an anti-inflammatory agent.
- Clinical Implications : This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for assessing its therapeutic potential.
| Parameter | Value/Details |
|---|---|
| Bioavailability | To be determined |
| Half-life | To be determined |
| Toxicity Profile | Preliminary studies suggest low toxicity at therapeutic doses . |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-pyrazol-4-yl)benzamide | Pyrazole ring with benzamide | Antitumor properties |
| N-(3-methylpyrazol-5-yl)acetanilide | Methylated pyrazole with acetanilide | Anti-inflammatory |
| 4-(3,5-dimethylpyrazol)aniline | Dimethylpyrazole attached to aniline | CNS activity modulation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Pyrazole Derivatives from CAS Registry ()
The CAS registry lists several compounds with structural similarities, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034444-88-5) . Key differences include:
- Substituent Positioning : The target compound has a pyrimidine-linked pyrazole, whereas CAS 2034444-88-5 substitutes an ethyl group with pyrazole, altering steric and electronic profiles.
- Functional Groups : The methoxyethoxy group in CAS 2034444-88-5 may improve solubility compared to the pyrimidine-linked isonicotinamide in the target compound.
Table 1: Structural and Property Comparison
| Compound Name | Core Structure | Key Substituents | CAS Number | Molecular Weight* | Hypothetical logP* |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine-pyrazole | 3,5-dimethylpyrazole; isonicotinamide | N/A | ~354.4 g/mol | ~2.1 |
| CAS 2034444-88-5 | Pyridine-ethyl-pyrazole | 2-methoxyethoxy; 3,5-dimethylpyrazole | 2034444-88-5 | ~403.4 g/mol | ~1.8 |
| CAS 1904227-24-2 | Nicotinamide-chloro | 5-chloro; tetrahydrofuran-3-yloxy | 1904227-24-2 | ~391.8 g/mol | ~2.5 |
*Molecular weights and logP values estimated using fragment-based calculations.
Patent-Based Quinoline-Pyrimidine Analogs ()
The 2019 patent highlights N-(2-(3-Cyano-6-(piperidin-4-yliden)acetamido-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamid , which features a quinoline core instead of pyrimidine. Key distinctions include:
- Complexity: The patent compound incorporates a quinoline system with a piperidine-acetamido group, increasing molecular weight (~600 g/mol) and likely reducing bioavailability compared to the target compound.
- Pharmacophore: The quinoline moiety may target DNA gyrase (common in antibiotics), whereas the pyrimidine-pyrazole scaffold in the target compound is more typical of kinase inhibitors.
Research Findings and Hypothetical Activity
While explicit pharmacological data for the target compound is unavailable in the provided evidence, structural analysis suggests:
- Kinase Inhibition Potential: The pyrimidine-pyrazole motif resembles known kinase inhibitors (e.g., JAK/STAT inhibitors), where pyrazole substituents modulate selectivity .
- Solubility : The isonicotinamide group may enhance aqueous solubility compared to analogs with lipophilic substituents (e.g., CAS 1904227-24-2’s chloro-tetrahydrofuran group) .
- Metabolic Stability : The absence of ester or labile ether groups (unlike CAS 2034444-88-5’s methoxyethoxy) could improve metabolic stability in vivo.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via coupling reactions using activating agents like NMI-MsCl (N-methylimidazole-methanesulfonyl chloride), which facilitates amide bond formation between pyrimidine and isonicotinamide derivatives. Optimization involves varying solvents (e.g., DMF, THF), temperatures (e.g., 60–80°C), and stoichiometric ratios of reactants. Reaction progress is monitored via TLC or HPLC .
- Data : Typical yields range from 60–75% after purification via column chromatography. Melting points (e.g., 162–164°C) and molecular weights (308 g/mol) are confirmed via DSC and HRMS .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include pyrazole C-H protons (δ 6.2–7.1 ppm), pyrimidine protons (δ 8.5–9.0 ppm), and isonicotinamide aromatic protons (δ 8.0–8.5 ppm). Methyl groups on pyrazole appear as singlets (δ 2.2–2.5 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion peak at m/z 307. Fragmentation patterns (e.g., loss of pyrimidine or pyrazole moieties) validate the structure .
Q. What experimental design principles are critical for reproducibility in synthesizing this compound?
- Methodology : Use factorial design (e.g., 2³ factorial experiments) to test variables like temperature, solvent polarity, and catalyst concentration. Statistical tools (ANOVA) identify significant factors affecting yield and purity. Central composite designs optimize reaction parameters .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the reactivity and binding properties of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., kinases) by analyzing binding energies (ΔG) and hydrogen-bonding patterns .
- Example : Pyrimidine-pyrazole scaffolds show strong affinity for ATP-binding pockets (e.g., EGFR kinase), with binding energies ≤ -8.0 kcal/mol .
Q. How can contradictory spectral or crystallographic data be resolved for this compound?
- Methodology :
- Dynamic NMR : Resolves overlapping signals caused by conformational flexibility (e.g., pyrazole ring puckering) .
- Single-Crystal X-ray Diffraction : Confirms bond lengths (e.g., C-N: 1.33–1.37 Å) and dihedral angles between pyrimidine and isonicotinamide planes .
- Case Study : Discrepancies in melting points (e.g., 160–164°C vs. literature 158°C) may arise from polymorphism or solvent inclusion, resolved via DSC and PXRD .
Q. What strategies mitigate side reactions (e.g., dimerization, oxidation) during synthesis?
- Methodology :
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of pyrazole methyl groups.
- Protecting Groups : Boc-protection of amines minimizes unwanted coupling.
- Kinetic Control : Lower temperatures (≤50°C) suppress dimerization .
Key Methodological Insights
- Synthetic Challenges : Steric hindrance from the 3,5-dimethylpyrazole group necessitates prolonged reaction times (≥24 hrs) for complete coupling .
- Advanced Characterization : Synchrotron XRD or cryo-EM can resolve structural ambiguities in complex derivatives .
- Interdisciplinary Approaches : Combining experimental data with computational models (e.g., QSAR) accelerates structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
